2-Bromo-3-(methylsulfinyl)thiophene
Description
Significance of Thiophene (B33073) Architectures in Advanced Materials and Synthetic Methodologies
The thiophene ring system is a cornerstone in the development of advanced materials, particularly organic electronics. The ability of the sulfur atom's lone pair electrons to participate in the aromatic π-system contributes to the electron-rich nature of thiophene, facilitating charge transport. This property is harnessed in the design of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). nih.gov Polythiophenes, polymers derived from thiophene units, are a well-studied class of conductive polymers with applications in transistors, sensors, and solar cells.
In synthetic methodologies, thiophene derivatives serve as versatile intermediates. The thiophene ring can be readily functionalized through various reactions, including electrophilic substitution, metalation, and cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.net
The Role of Halogen and Sulfur-Containing Substituents in Thiophene Functionalization
The introduction of halogen and sulfur-containing substituents onto the thiophene ring profoundly influences its reactivity and properties. Halogens, such as bromine, act as versatile handles for further synthetic transformations. The carbon-bromine bond can be readily converted to other functional groups through reactions like lithium-halogen exchange and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings). This allows for the precise and controlled introduction of various substituents at specific positions on the thiophene ring.
Sulfur-containing substituents, such as the methylsulfinyl group (-SOCH₃), introduce additional functionality and can modulate the electronic properties of the thiophene ring. The sulfoxide (B87167) group is a chiral center, making it a valuable component in asymmetric synthesis. Furthermore, the sulfur atom in different oxidation states (sulfide, sulfoxide, sulfone) can influence the biological activity and metabolic pathways of thiophene-containing molecules. encyclopedia.pub The oxidation of a thioether (sulfide) to a sulfoxide is a common and crucial transformation in organic synthesis, often achieved using oxidizing agents like hydrogen peroxide. researchgate.net
Research Landscape of 2-Bromo-3-(methylsulfinyl)thiophene Analogues
The specific compound 2-Bromo-3-(methylsulfinyl)thiophene is a prime example of a multifunctionalized thiophene. While detailed research specifically on this compound is limited, the study of its analogues provides significant insights into its potential properties and applications.
Analogues such as 2-bromo-3-methylthiophene (B51420) are important intermediates in the synthesis of more complex molecules. google.com For instance, it can be prepared by the bromination of 3-methylthiophene (B123197). google.com The synthesis of the related 3-(methylthio)thiophene (B1582169) has been achieved through the reaction of 3-bromothiophene (B43185) with butyllithium (B86547) followed by dimethyl disulfide. This suggests a plausible synthetic route to 2-bromo-3-(methylthio)thiophene, the direct precursor to 2-Bromo-3-(methylsulfinyl)thiophene, which would then be formed by selective oxidation of the methylthio group.
Thiophene sulfoxides, in general, are recognized as reactive metabolites in the biotransformation of some thiophene-containing drugs, a process mediated by cytochrome P450 enzymes. nih.govacs.org This highlights the potential biological relevance of compounds like 2-Bromo-3-(methylsulfinyl)thiophene. Research into thiophene derivatives with sulfur-containing side chains has also shown their potential in medicinal chemistry, with some exhibiting anticancer and antimicrobial properties. researchgate.net
The combination of a bromine atom, a synthetically versatile handle, and a methylsulfinyl group, a potential modulator of biological activity and a chiral center, makes 2-Bromo-3-(methylsulfinyl)thiophene a compound of significant interest for further investigation in the fields of synthetic chemistry, materials science, and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-3-methylsulfinylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS2/c1-9(7)4-2-3-8-5(4)6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWPHOHCOXNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(SC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Methylsulfinyl Thiophene
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are central to the functionalization of 2-Bromo-3-(methylsulfinyl)thiophene, enabling the formation of new carbon-carbon bonds at specific positions on the thiophene (B33073) ring. These methods include direct C-H activation and classical cross-coupling reactions like Suzuki-Miyaura, Stille, and Kumada couplings.
Direct C–H arylation has become a powerful tool for derivatizing thiophenes, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. conicet.gov.arclockss.org In the context of sulfinylthiophenes, palladium catalysis facilitates the selective synthesis of arylated and diarylated products. conicet.gov.arnih.govacs.org
The methylsulfinyl group at the C3 position of the thiophene ring exerts strong directing control over the regioselectivity of C-H arylation. researchgate.net In studies on the parent compound, 3-(methylsulfinyl)thiophene (B12534823), palladium-catalyzed direct arylation occurs selectively at the C2 position. conicet.gov.ar If an excess of the arylating agent is used, a second arylation can take place at the C5 position to yield 2,5-diarylated products. conicet.gov.arnih.gov
For the substrate 2-Bromo-3-(methylsulfinyl)thiophene, the C2 position is already occupied by a bromine atom. Therefore, direct C-H arylation would be directed to the available C5 position. This selectivity is attributed to the directing ability of the sulfinyl group, which facilitates the activation of the adjacent C-H bond.
Research on the direct arylation of 3-(methylsulfinyl)thiophene demonstrates a broad tolerance for various functional groups on the aryl bromide coupling partner. conicet.gov.ar This wide scope is applicable to the C-H arylation of related thiophene derivatives. Both electron-donating and electron-withdrawing groups on the aryl bromide are well-tolerated, leading to good to excellent yields of the corresponding arylated thiophenes. conicet.gov.ar
The reaction is also compatible with sterically hindered aryl bromides and a range of heteroaryl bromides, highlighting the versatility of the method for creating diverse molecular architectures. conicet.gov.ar
Table 1: Scope of Aryl and Heteroaryl Bromides in the Direct C-H Arylation of 3-(Methylsulfinyl)thiophene This table is based on the arylation of 3-(methylsulfinyl)thiophene at the C2 position, which serves as a model for the reactivity at the C5 position of 2-Bromo-3-(methylsulfinyl)thiophene.
| Entry | Coupling Partner | Product | Yield (%) |
| 1 | Bromobenzene | 3-(methylsulfinyl)-2-phenylthiophene | 90 |
| 2 | 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)-3-(methylsulfinyl)thiophene | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(Methylsulfinyl)-2-(4-(trifluoromethyl)phenyl)thiophene | 91 |
| 4 | 4-Bromobenzonitrile | 4-(3-(Methylsulfinyl)thiophen-2-yl)benzonitrile | 60 |
| 5 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-3-(methylsulfinyl)thiophene | 89 |
| 6 | 1-Bromonaphthalene | 2-(Naphthalen-1-yl)-3-(methylsulfinyl)thiophene | 86 |
| 7 | 2-Bromotoluene | 3-(Methylsulfinyl)-2-(o-tolyl)thiophene | 78 |
| 8 | 2-Bromothiophene | 3-(Methylsulfinyl)-2,2'-bithiophene | 80 |
| 9 | 2-Bromopyridine | 2-(3-(Methylsulfinyl)thiophen-2-yl)pyridine | 63 |
| 10 | 5-Bromoquinoline | 5-(3-(Methylsulfinyl)thiophen-2-yl)quinoline | 71 |
| Data sourced from a study on the direct arylation of 3-(methylsulfinyl)thiophene. conicet.gov.ar |
The efficiency and selectivity of the direct C-H arylation of sulfinylthiophenes are highly dependent on the catalytic system. Optimization studies have systematically evaluated various palladium sources, ligands, and bases. conicet.gov.ar
The combination of Pd(dba)₂ as the palladium source and t-BuOLi as the base was found to be superior. conicet.gov.ar A comprehensive screening of numerous sterically and electronically diverse ligands revealed that bulky, electron-rich monophosphine ligands such as PhDavePhos and JohnPhos were the most effective, affording the desired arylated products in high yields. conicet.gov.ar The choice of solvent also plays a role, with cyclopentyl methyl ether (CPME) being an effective medium for this transformation. conicet.gov.ar
Table 2: Optimization of Catalytic System for Direct C-H Arylation
| Parameter | Tested Components | Optimal Choice |
| Palladium Source | Pd(OAc)₂, Pd(dba)₂ | Pd(dba)₂ |
| Ligand | NIXANTPHOS, CyJohnPhos, PhDavePhos, JohnPhos, dppf, and others | PhDavePhos, JohnPhos |
| Base | t-BuOLi, t-BuONa, t-BuOK, LiN(SiMe₃)₂, NaN(SiMe₃)₂, KN(SiMe₃)₂ | t-BuOLi |
| Solvent | Cyclopentyl methyl ether (CPME) | CPME |
| Based on optimization studies for the arylation of 3-(methylsulfinyl)thiophene. conicet.gov.ar |
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds, particularly in the synthesis of biaryls and other conjugated systems. nih.govsemanticscholar.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govnih.gov
For 2-Bromo-3-(methylsulfinyl)thiophene, the reactive site for Suzuki-Miyaura coupling is the carbon-bromine bond at the C2 position. This selective reaction allows for the introduction of a wide array of aryl or heteroaryl groups. Studies on analogous systems, such as the coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids, have shown that the reaction proceeds selectively at one of the C-Br bonds. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄ or another carbonate, and a solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. researchgate.netnih.gov The reaction is tolerant of a variety of functional groups on the boronic acid partner. researchgate.net
Beyond the Suzuki-Miyaura reaction, other cross-coupling methods like the Stille and Kumada reactions are valuable for the derivatization of brominated thiophenes.
The Stille coupling reaction creates a C-C bond by coupling an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org For 2-Bromo-3-(methylsulfinyl)thiophene, the C2-Br bond would react with an aryl- or vinylstannane in the presence of a catalyst like Pd(PPh₃)₄. chemspider.com While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method allows for the coupling of 2-Bromo-3-(methylsulfinyl)thiophene with alkyl, aryl, or vinyl Grignard reagents. The reaction can sometimes be challenging with electron-rich heteroaromatics, and catalyst selection is crucial. chemicalforums.com Palladium catalysts with bulky phosphine (B1218219) ligands have been shown to be effective in similar systems where nickel catalysts may be less so. chemicalforums.com
Palladium-Catalyzed Direct C–H Arylation and Heteroarylation
Nucleophilic and Electrophilic Reactivity Profiles of 2-Bromo-3-(methylsulfinyl)thiophene
The reactivity of 2-Bromo-3-(methylsulfinyl)thiophene is governed by the interplay of its three key components: the thiophene ring, the bromine atom at the 2-position, and the methylsulfinyl group at the 3-position. The electron-withdrawing nature of both the halogen and the sulfinyl group significantly influences the electron density of the thiophene ring, shaping its behavior in chemical reactions.
Lithium-Halogen Exchange Reactions and Lithiation Directing Effects
Lithium-halogen exchange is a powerful and fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into a highly reactive organolithium species. wikipedia.orgnumberanalytics.com This reaction is particularly effective for preparing organolithium compounds from organobromides and organoiodides. wikipedia.org
In the case of 2-Bromo-3-(methylsulfinyl)thiophene, treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), is expected to result in a lithium-halogen exchange. This reaction is typically very fast, often proceeding rapidly at low temperatures (e.g., -78 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. nih.govresearchgate.net The general transformation involves the replacement of the bromine atom at the 2-position with a lithium atom, yielding 3-(methylsulfinyl)thiophen-2-yllithium.
Lithiation Directing Effects: The regioselectivity of lithiation is influenced by both the inherent reactivity of the thiophene ring and the directing effects of its substituents.
Thiophene Ring: For unsubstituted thiophene, deprotonation (lithiation) with an organolithium base preferentially occurs at the C-2 (α) position due to the higher acidity of the α-protons and the ability of the sulfur atom to stabilize the resulting negative charge. rroij.comuwindsor.ca
Directing Metalating Groups (DMGs): The methylsulfinyl group at the 3-position is expected to act as a directing metalating group (DMG). DMGs containing heteroatoms like oxygen, nitrogen, or sulfur can coordinate with the alkyllithium reagent, directing the deprotonation to an adjacent position. researchgate.netsemanticscholar.org Strong DMGs include groups like amides, carbamates, and sulfones. semanticscholar.org The sulfinyl group, by analogy, would direct lithiation to the C-2 position.
In 2-Bromo-3-(methylsulfinyl)thiophene, the C-2 position is already occupied by a bromine atom. Therefore, instead of a deprotonation event, a lithium-halogen exchange is the highly favored pathway. The rate of exchange typically follows the trend I > Br > Cl, making bromothiophenes excellent substrates for this reaction. wikipedia.org The resulting 2-lithiated species is a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds by reacting it with various electrophiles. rroij.com
| Feature | Description |
| Reaction Type | Lithium-Halogen Exchange |
| Substrate | 2-Bromo-3-(methylsulfinyl)thiophene |
| Reagent | Alkyllithium (e.g., n-BuLi, t-BuLi) |
| Expected Product | 3-(methylsulfinyl)thiophen-2-yllithium |
| Typical Conditions | Anhydrous ethereal solvent (THF, Et₂O), low temperature (-78 °C) |
| Driving Force | Kinetically controlled reaction, formation of a more stable organolithium species. wikipedia.org |
Electrophilic Substitution on Functionalized Thiophenes
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, including thiophene. The thiophene ring is generally more reactive towards electrophiles than benzene (B151609) because the sulfur atom can stabilize the intermediate carbocation (sigma complex) through resonance. ucalgary.capearson.comnih.gov Substitution typically occurs at the C-2 position. pearson.com
However, the reactivity of the thiophene ring in 2-Bromo-3-(methylsulfinyl)thiophene towards electrophilic attack is significantly diminished. Both the bromine atom and the methylsulfinyl group are electron-withdrawing, which deactivates the aromatic ring to electrophilic substitution. libretexts.org Reactions like nitration or Friedel-Crafts acylation, which proceed readily on unsubstituted or activated thiophenes, would require harsh conditions and likely result in low yields or decomposition. rsc.orgpressbooks.pub
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like the bromide). Thiophenes with electron-withdrawing groups are known to be significantly more reactive towards nucleophiles than their benzene analogues. uoanbar.edu.iqedurev.in
Reactivity of the Sulfinyl Group in Transformation Reactions
The methylsulfinyl group is a versatile functional group that can undergo several key transformations, primarily centered around the sulfur atom.
Oxidation: The sulfinyl group can be readily oxidized to the corresponding sulfonyl group (a sulfone). This is typically achieved using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. This transformation would yield 2-Bromo-3-(methylsulfonyl)thiophene.
Reduction: The sulfinyl group can be reduced to a sulfide (B99878) (thioether). Various reducing agents can accomplish this, including phosphorus-based reagents or metal hydrides under specific conditions. This reaction would produce 2-Bromo-3-(methylthio)thiophene.
Functional Group Interconversion: The transformation of a sulfinyl group can be part of a broader synthetic strategy to modulate the electronic properties of the thiophene ring. For instance, converting the electron-withdrawing sulfinyl or sulfonyl group into an electron-donating amino group (after other steps) is a known functional group interchange strategy. youtube.com
Reaction Mechanisms and Pathways
Understanding the mechanisms of the reactions that 2-Bromo-3-(methylsulfinyl)thiophene undergoes is crucial for controlling reaction outcomes and designing synthetic routes.
Investigation of Radical and Ionic Mechanisms in Thiophene Reactions
The reactions of thiophene derivatives can proceed through either ionic or radical pathways, depending on the reagents and conditions. libretexts.org
Ionic Mechanism (Lithium-Halogen Exchange): The lithium-halogen exchange reaction is widely accepted to proceed through an ionic mechanism. wikipedia.org The process is believed to involve the formation of an intermediate "ate-complex," where the nucleophilic carbanion of the alkyllithium reagent attacks the halogen atom on the thiophene ring. wikipedia.orgprinceton.edu This is not a single electron transfer (SET) process under typical conditions. Kinetic studies support a nucleophilic pathway. wikipedia.org Evidence for the existence of "ate-complexes" has been provided by crystallization and structural analysis of related intermediates. wikipedia.org
Radical Mechanisms: While lithium-halogen exchange is ionic, other reactions involving thiophenes can have radical character. Free-radical reactions often involve initiation (formation of a radical), propagation (a chain reaction), and termination steps. youtube.com For instance, certain polymerization reactions are initiated by radicals. nih.gov The stability of a potential radical intermediate is key, with more substituted radicals being more stable. youtube.com While not the primary pathway for the reactions discussed in section 3.2.1, radical mechanisms could become relevant under photochemical conditions or at higher temperatures. princeton.edu
Mechanistic Studies of Autopolymerization Processes
Certain substituted bromothiophenes are known to be unstable and can undergo spontaneous or "auto" polymerization. researchgate.netresearchgate.net While there is no specific study on 2-Bromo-3-(methylsulfinyl)thiophene, the autopolymerization of the closely related compound 2-bromo-3-methoxythiophene (B13090750) provides a valuable mechanistic model. researchgate.netresearchgate.net
The autopolymerization of 2-bromo-3-methoxythiophene is an intense reaction that produces a conjugated polythiophene and evolves a brownish gas. researchgate.net Mechanistic investigations using techniques like ESR, GC/MS, and NMR spectroscopy have elucidated the following pathway: researchgate.netresearchgate.net
Initiation: The reaction is believed to be initiated by protonation of a monomer molecule. researchgate.net
Polymerization and HBr Generation: The polymerization proceeds, and a key step is the formation of hydrogen bromide (HBr) gas. researchgate.net
Catalysis and Side Reactions: The generated HBr acts as an acid catalyst, accelerating the polymerization. researchgate.net Furthermore, this strong acid can induce side reactions. In the case of 2-bromo-3-methoxythiophene, HBr causes the cleavage of the methoxy (B1213986) group, forming methyl bromide gas as a byproduct. researchgate.net
It is plausible that 2-Bromo-3-(methylsulfinyl)thiophene could undergo a similar autopolymerization process, where HBr generated during the reaction could potentially react with or lead to the decomposition of the methylsulfinyl group.
| Compound | Autopolymerization Behavior | Mechanistic Notes |
| 2-bromo-3-methoxythiophene | Undergoes intense autopolymerization. researchgate.net | Initiated by protonation; generates HBr which acts as a catalyst and cleaves the methoxy group. researchgate.netresearchgate.net |
| 2-bromo-3,4-ethylenedioxythiophene (BEDOT) | Shows autopolymerization at room temperature. researchgate.net | Polymerization is catalytically accelerated by generated HBr. researchgate.net |
Intramolecular Cyclization Reactions in Thiophene Ring Formation
While direct, documented examples of intramolecular cyclization of 2-bromo-3-(methylsulfinyl)thiophene to form a new thiophene ring are not extensively reported in the reviewed literature, the chemical structure of the compound suggests potential pathways for such transformations. The presence of a bromine atom at the 2-position and a methylsulfinyl (a sulfoxide) group at the 3-position on the thiophene ring provides the necessary functionalities for a cyclization event, likely proceeding through a reactive intermediate. Mechanistic investigations into related compounds and reactions, particularly the Pummerer rearrangement, offer significant insights into the plausible reaction pathways.
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which, upon treatment with an activating agent like acetic anhydride (B1165640), rearrange to form an α-acyloxythioether. organicreactions.orgwikipedia.org This reaction proceeds through the formation of a thionium (B1214772) ion intermediate, a key species that can be trapped by various nucleophiles. wikipedia.orgmanchester.ac.uk In the case of 2-bromo-3-(methylsulfinyl)thiophene, the methyl group attached to the sulfoxide (B87167) provides the necessary α-hydrogens for the Pummerer reaction to be initiated.
A plausible mechanistic pathway for an intramolecular cyclization would involve the following steps:
Activation of the Sulfoxide: The sulfoxide oxygen of 2-bromo-3-(methylsulfinyl)thiophene is first activated by an acylating agent, typically a strong acid anhydride such as trifluoroacetic anhydride (TFAA) or acetic anhydride (Ac₂O). wikipedia.orgrsc.org This activation makes the α-protons on the methyl group more acidic.
Formation of a Thionium Ion Intermediate: A base, which can be the acetate (B1210297) ion generated from acetic anhydride, abstracts an α-proton, leading to the formation of a thionium ion intermediate. wikipedia.org This electrophilic species is highly reactive.
Intramolecular Nucleophilic Attack: The electron-rich thiophene ring can then act as an intramolecular nucleophile. The most likely position for the attack is the C4 position of the thiophene ring, which would lead to the formation of a fused ring system. The bromine at the C2 position would influence the regioselectivity of this cyclization.
Aromatization: The resulting intermediate would then undergo an elimination step to rearomatize and form a stable thieno[3,4-c]thiophene derivative.
This proposed mechanism is analogous to other intramolecular cyclizations that utilize thionium ions generated from sulfoxides to form new heterocyclic rings. The feasibility and outcome of such a reaction would be highly dependent on the reaction conditions, including the choice of activating agent, solvent, and temperature.
Research into the synthesis of various thienothiophene isomers, which are fused thiophene ring systems, has explored numerous synthetic strategies. acs.orgnih.govbeilstein-journals.orgresearchgate.netrsc.org These methods often involve the cyclization of appropriately substituted thiophenes. For instance, the synthesis of thieno[3,2-b]thiophenes has been achieved through the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate, followed by saponification and decarboxylation. beilstein-journals.org While the starting materials and specific reaction pathways differ from the potential cyclization of 2-bromo-3-(methylsulfinyl)thiophene, these studies underscore the general principle of constructing fused thiophene systems via intramolecular reactions on a thiophene scaffold.
The following interactive table summarizes typical conditions that could be explored for the proposed intramolecular cyclization of 2-bromo-3-(methylsulfinyl)thiophene, based on conditions reported for Pummerer reactions and related cyclizations.
| Parameter | Condition | Rationale/Expected Effect |
| Activating Agent | Acetic Anhydride (Ac₂O), Trifluoroacetic Anhydride (TFAA) | To activate the sulfoxide for the Pummerer rearrangement. TFAA is more reactive and may facilitate the reaction at lower temperatures. wikipedia.org |
| Solvent | Dichloromethane (DCM), Toluene, Acetonitrile (B52724) | Inert solvents that are compatible with the reactive intermediates. |
| Temperature | 0 °C to reflux | The reaction temperature would need to be optimized. Pummerer reactions can often be initiated at low temperatures and may require heating to drive the cyclization. wikipedia.org |
| Additives | Lewis Acids (e.g., TiCl₄, SnCl₄) | May promote the formation of the thionium ion and enhance the electrophilicity for the cyclization step. wikipedia.org |
Further research and experimental validation are necessary to fully elucidate the intramolecular cyclization potential of 2-bromo-3-(methylsulfinyl)thiophene and to isolate and characterize the resulting fused thiophene products.
Advanced Spectroscopic and Computational Characterization of 2 Bromo 3 Methylsulfinyl Thiophene Derivatives
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopy is a cornerstone in the analysis of thiophene (B33073) derivatives, offering non-destructive and highly detailed information about their molecular architecture and electronic nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in organic molecules. For 2-Bromo-3-(methylsulfinyl)thiophene, ¹H and ¹³C NMR would provide definitive structural confirmation.
In the ¹H NMR spectrum, the two protons on the thiophene ring would appear as distinct signals, likely in the aromatic region (δ 7.0-8.0 ppm). Their coupling pattern (a doublet of doublets) would confirm their adjacency. The methyl protons of the methylsulfinyl group would present as a singlet, typically in the δ 2.5-3.0 ppm range.
The ¹³C NMR spectrum provides information on all unique carbon atoms. In analogous compounds like 2-Bromo-3-methylthiophene (B51420), characteristic shifts are observed that help in assigning the carbon signals of the target molecule. chemicalbook.comsigmaaldrich.com The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity and anisotropy, while the carbon attached to the sulfinyl group (C3) would also show a characteristic downfield shift.
Table 1: Exemplary ¹H NMR Data for Substituted Thiophenes
| Compound | Solvent | Proton Assignment | Chemical Shift (ppm) | J-Coupling (Hz) |
|---|---|---|---|---|
| 2-Bromothiophene chemicalbook.com | CS₂ | H-5 | 7.031 | J(4,5) = 5.63 |
| H-3 | 6.888 | J(3,4) = 3.72 | ||
| H-4 | 6.700 | J(3,5) = 1.37 | ||
| Methyl 3-bromothiophene-2-carboxylate chemicalbook.com | CDCl₃ | H-5 | 7.53 | J(4,5) = 5.7 |
| H-4 | 7.10 | J(4,5) = 5.7 |
This table presents data from related compounds to illustrate typical chemical shifts and coupling constants in substituted thiophenes.
Mass spectrometry (MS) is crucial for confirming the molecular weight of synthesized compounds and for analyzing mixtures from chemical reactions. For 2-Bromo-3-(methylsulfinyl)thiophene (C₅H₅BrOS₂), the expected monoisotopic mass is approximately 225.13 g/mol . myskinrecipes.com
A key feature in the mass spectrum of a bromo-derivative is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. mdpi.com High-resolution mass spectrometry (HR-MS) can further confirm the elemental composition by providing a highly accurate mass measurement, often with an error of less than 1 ppm. mdpi.com Analysis of the fragmentation pattern provides additional structural information, such as the loss of the methylsulfinyl group or the bromine atom.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, providing a molecular fingerprint.
For 2-Bromo-3-(methylsulfinyl)thiophene, key expected vibrational bands include:
S=O Stretch: A strong absorption band for the sulfoxide (B87167) group, typically found in the region of 1000-1100 cm⁻¹.
Thiophene Ring Vibrations: C=C stretching vibrations are observed in the 1300-1550 cm⁻¹ range. iosrjournals.org The C-S stretching modes of the thiophene ring appear at lower frequencies, often between 600-900 cm⁻¹. uomphysics.netiosrjournals.org
C-Br Stretch: A distinct band for the carbon-bromine bond is expected at a low wavenumber, typically in the 500-650 cm⁻¹ region. uomphysics.net
C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while out-of-plane bending occurs at lower frequencies.
Table 2: Characteristic Vibrational Frequencies for Thiophene Derivatives
| Vibration Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 2855 - 3085 | Bromo-thiophene Chalcone | uomphysics.net |
| C=O Stretch (chalcone) | 1639 | Bromo-thiophene Chalcone | uomphysics.net |
| Thiophene C=C Stretch | 1352 - 1528 | 2-Thiophene Carboxylic Acid | iosrjournals.org |
| C-S Stretch (ring) | 637 - 852 | 2-Thiophene Carboxylic Acid | iosrjournals.org |
This table provides examples of vibrational frequencies from related thiophene structures.
Electronic spectroscopy probes the electronic transitions within a molecule. Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light corresponding to the promotion of electrons to higher energy orbitals, providing information on the extent of π-conjugation. Thiophene itself has a characteristic UV absorption peak. spectrabase.com Substituents on the ring, such as the bromo and methylsulfinyl groups, will modulate the energy of these transitions, causing shifts in the absorption maxima (λ_max).
Electron Spin Resonance (ESR) spectroscopy is a powerful technique specifically used to study species with unpaired electrons, such as radical cations. In the context of thiophene derivatives, which are often used in conducting polymers and electronic materials, ESR is employed in conjunction with electrochemistry. nih.gov Studies on related 2-amino-substituted thiophenes have shown that upon electrochemical oxidation, stable radical cations are formed. ESR spectroscopy can unambiguously identify these radical species and provide insight into the distribution of the unpaired electron's spin density across the molecule, which is critical for understanding reaction mechanisms and the electronic properties of oxidized oligomers and polymers. nih.gov
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement and predict the properties of thiophene derivatives. nih.govresearchgate.net These approaches allow for the calculation of a molecule's lowest energy geometry (optimization), as well as its spectroscopic and electronic properties.
Computational models can predict:
NMR Spectra: Chemical shifts can be calculated and compared with experimental data to aid in structural assignment.
Vibrational Frequencies: DFT calculations can generate theoretical vibrational spectra (IR and Raman). iosrjournals.org These calculated frequencies are often scaled to better match experimental values and are used to make definitive assignments of complex vibrational modes. iosrjournals.org
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. uomphysics.net
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule, predicting its reactivity. uomphysics.net
These computational tools provide a powerful predictive framework that can guide synthetic efforts and accelerate the discovery of new thiophene-based materials with desired properties.
Quantum Chemical Computations of Thiophene Derivatives
Quantum chemical computations serve as a powerful tool for predicting the molecular properties and reactivity of thiophene derivatives. arxiv.org These calculations are founded on the principles of quantum mechanics and can determine a wide array of molecular descriptors. atlantis-press.com By solving the Schrödinger equation for a given molecule, researchers can obtain detailed information about its electronic structure and energy.
For thiophene derivatives, these computations are used to calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally implies higher reactivity. rsc.org
Table 1: Key Quantum Chemical Parameters for Thiophene Derivatives
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a stronger tendency to donate electrons. rsc.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a greater propensity to accept electrons. rsc.org |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A measure of chemical reactivity and stability. A smaller gap signifies higher reactivity. rsc.org |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility, intermolecular forces, and interaction with other polar molecules. researchgate.net |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons | Determines the nature of chemical bonds. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. scispace.com |
| Chemical Softness (S) | The reciprocal of chemical hardness | A measure of the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons | A high value indicates a good electrophile. scispace.com |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for thiophene derivatives, providing a balance between accuracy and computational cost. DFT calculations are used to optimize molecular geometries, determining the most stable three-dimensional structure by finding the minimum energy conformation. rsc.orgnih.gov
DFT is instrumental in predicting the reactivity of thiophene compounds. scispace.com By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can understand how a molecule will interact with other reagents. The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. rsc.org For instance, the substitution of a thiophene ring can significantly alter its electronic properties; electron-withdrawing groups increase the electrophilicity, while electron-donating groups enhance the nucleophilicity. researchgate.net
Global reactivity descriptors, such as chemical potential and chemical hardness, are readily calculated using DFT and provide a quantitative measure of a molecule's reactivity. scispace.com The electrophilicity index, derived from these values, helps classify molecules as electrophiles or nucleophiles. scispace.com These theoretical predictions are crucial for understanding reaction mechanisms, such as the behavior of thiophene S-oxides in Diels-Alder reactions, where substituents dictate whether the compound acts as a diene or a dienophile. scispace.comresearchgate.net DFT has also been successfully applied to study the desulfurization of thiophene on catalyst surfaces, clarifying reaction pathways and the role of different active sites. rsc.org The agreement between DFT-calculated properties and experimental data, such as spectroscopic results, validates the accuracy of the theoretical models. researchgate.net
Table 2: Common DFT Functionals and Basis Sets for Thiophene Derivatives
| Component | Examples | Purpose |
|---|---|---|
| Hybrid Functionals | B3LYP, PW91 | Combines exact Hartree-Fock exchange with DFT exchange-correlation. Often used for geometry optimization and electronic property calculations. rsc.orgresearchgate.net |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), TZP | A set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. nih.govresearchgate.netacs.org |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For thiophene derivatives, MD simulations provide valuable insights into their conformational flexibility and stability. mdpi.com The simulation tracks the trajectory of each atom in a system, governed by the forces calculated from a molecular mechanics force field. acs.org
A primary application of MD is the conformational analysis of flexible molecules, such as oligomers of thiophene. acs.org Fluctuations in the torsion angles between thiophene rings are low in energy and significantly impact the material's properties at room temperature. aps.org MD simulations can explore the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them. aps.org
MD simulations are also used to understand the stability of ligand-protein complexes, which is crucial in drug design. mdpi.com By simulating a thiophene derivative within the binding pocket of a target protein, researchers can assess the stability of the complex over time. mdpi.comnih.gov Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the structural deviation from an initial conformation and indicates the stability of the complex. mdpi.com Lower structural fluctuations during a simulation suggest a more stable and compact binding. mdpi.com These simulations have been instrumental in understanding the interaction of thiophene derivatives with biological targets, such as the tubulin-colchicine-binding pocket. mdpi.com
Table 3: Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Insight Provided |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Assesses the stability and compactness of the system. A stable plateau in the RMSD plot indicates equilibrium. mdpi.com |
| Radius of Gyration (Rg) | Indicates the compactness of a polymer chain or molecule. | Provides information on the folding and unfolding of the molecule. researchgate.net |
| Torsional Angles | The angle between planes defined by sets of four atoms. | Reveals conformational changes and the flexibility of specific bonds, such as those between thiophene rings. acs.org |
| Binding Free Energy | The energy change upon binding of a ligand to a protein. | Calculated using methods like MM-GBSA to predict the binding affinity. nih.gov |
Applications of 2 Bromo 3 Methylsulfinyl Thiophene As a Versatile Building Block in Materials Science and Organic Synthesis
Precursors for π-Conjugated Systems and Organic Materials
The unique chemical structure of 2-Bromo-3-(methylsulfinyl)thiophene, featuring both a reactive bromine atom and an electron-withdrawing methylsulfinyl group on a thiophene (B33073) ring, makes it a valuable precursor for the synthesis of advanced organic materials. Its ability to participate in various coupling reactions allows for the construction of extended π-conjugated systems, which are the fundamental components of many organic electronic devices.
Synthesis of Oligothiophenes and Polythiophenes
2-Bromo-3-(methylsulfinyl)thiophene serves as a key monomer in the synthesis of oligothiophenes and polythiophenes, classes of polymers known for their conductivity. cmu.edu The bromine atom on the thiophene ring provides a site for cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings, which are instrumental in forming carbon-carbon bonds and extending the polymer chain. jcu.edu.aupkusz.edu.cn
For instance, in Kumada coupling, the Grignard reagent derived from 2-bromo-3-alkylthiophene can be polymerized using a nickel catalyst to produce poly(3-alkylthiophenes) (PATs). cmu.edupkusz.edu.cn The McCullough method, a well-established route to regioregular head-to-tail (HT) coupled PATs, utilizes the regiospecific metalation of 2-bromo-3-alkylthiophene to generate the necessary Grignard intermediate. cmu.edupkusz.edu.cn The regioregularity of the resulting polymer is crucial as it minimizes steric hindrance between adjacent thiophene units, leading to enhanced conjugation and improved electrical conductivity. pkusz.edu.cn
Similarly, Stille and Suzuki coupling reactions offer alternative pathways for polymerization, expanding the range of compatible functional groups and reaction conditions. pkusz.edu.cn These methods have been successfully employed to create a variety of oligothiophenes and polythiophenes with tailored properties. jcu.edu.au The resulting polymers are integral to the development of conductive materials with applications in electronics.
| Polymerization Method | Key Reactants | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Kumada Coupling | Grignard reagent of bromo-thiophene | Nickel catalyst (e.g., Ni(dppp)Cl₂) | Forms C-C bonds to create polymer chains. | cmu.edupkusz.edu.cn |
| McCullough Method | 2-bromo-3-alkylthiophene | LDA, Grignard formation, Ni(dppp)Cl₂ | Produces highly regioregular head-to-tail coupled poly(3-alkylthiophenes). | cmu.edupkusz.edu.cn |
| Stille Coupling | Organotin compounds and organic halides | Palladium catalyst | Versatile method for creating C-C bonds. | pkusz.edu.cn |
| Suzuki Coupling | Organoboron compounds and organic halides | Palladium catalyst | Tolerant of various functional groups. | pkusz.edu.cn |
Incorporation into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, making them promising for applications in gas storage, catalysis, and electronics. researchgate.netnih.gov Thiophene-based building blocks, including derivatives of 2-Bromo-3-(methylsulfinyl)thiophene, are increasingly being used in the synthesis of COFs to impart desirable electronic properties. nih.govmit.edu
The synthesis of thiophene-containing COFs often involves the reaction of thiophene-based boronic acids with polyfunctional alcohols or amines. nih.govresearchgate.net The resulting frameworks can exhibit unique properties, such as the ability to form charge-transfer complexes with guest molecules, which is a direct consequence of the electron-rich nature of the thiophene units. nih.gov The incorporation of thiophene derivatives into the COF structure can lead to materials with tunable band gaps and enhanced charge transport capabilities. nih.gov
Design of Organic Semiconductors and Conductive Polymers
The electronic properties of 2-Bromo-3-(methylsulfinyl)thiophene and its derivatives make them ideal candidates for the design of organic semiconductors and conductive polymers. The thiophene ring itself is an electron-rich aromatic system that facilitates charge transport. mdpi.com The presence of the bromine atom allows for the facile introduction of other functional groups through cross-coupling reactions, enabling the fine-tuning of the material's electronic properties.
For example, the synthesis of poly(3-alkylthiophenes) from 2-bromo-3-alkylthiophene precursors results in conductive polymers where the alkyl side chains can be varied to control solubility and morphology, which in turn affects the performance of the resulting electronic devices. cmu.edu The development of regioregular synthesis methods has been a significant advancement, as it leads to polymers with higher conductivity and improved performance in applications such as organic field-effect transistors (OFETs). cmu.edupkusz.edu.cn
Role in Optoelectronic Devices and Related Applications
Thiophene-based materials derived from precursors like 2-Bromo-3-(methylsulfinyl)thiophene are central to the fabrication of various optoelectronic devices, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.com In OSCs, thiophene-containing polymers and small molecules often serve as the electron donor material in the active layer, where they absorb sunlight and generate excitons. sci-hub.catbenthamscience.com
The efficiency of these devices is highly dependent on the molecular structure and morphology of the active layer materials. sci-hub.cat The ability to synthesize a wide range of thiophene derivatives through the functionalization of bromo-thiophenes allows for the optimization of properties such as light absorption, energy levels, and charge mobility. sci-hub.catrsc.org For example, the introduction of specific side chains or the creation of copolymers can be used to tune the bandgap and improve the miscibility of the donor and acceptor materials, leading to higher power conversion efficiencies. researchgate.net
In OLEDs, thiophene-based materials can be used as the light-emitting layer. pkusz.edu.cn The color of the emitted light can be tuned by modifying the chemical structure of the thiophene polymer, demonstrating the versatility of these materials in optoelectronic applications. pkusz.edu.cn
| Device | Role of Thiophene Derivative | Key Properties | Reference |
|---|---|---|---|
| Organic Solar Cells (OSCs) | Electron donor in the active layer | Broad light absorption, suitable energy levels, good charge mobility. | sci-hub.catbenthamscience.com |
| Organic Light-Emitting Diodes (OLEDs) | Light-emitting layer | Tunable emission color, high luminescence efficiency. | pkusz.edu.cn |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility, good on/off ratio. |
Synthetic Intermediates for Complex Organic Molecules
Beyond its use in materials science, 2-Bromo-3-(methylsulfinyl)thiophene is a valuable intermediate in organic synthesis for the construction of more complex molecules.
Diversification via Sequential Functionalization
The presence of multiple reaction sites on the 2-Bromo-3-(methylsulfinyl)thiophene molecule allows for its sequential functionalization to create a diverse range of complex organic structures. nih.gov The bromine atom can be readily displaced or used in cross-coupling reactions, while the methylsulfinyl group can be modified or used to direct further reactions. nih.gov
This sequential functionalization strategy provides a powerful tool for generating libraries of compounds with varied substitution patterns around the thiophene core. nih.gov Such approaches are particularly relevant in medicinal chemistry, where the systematic modification of a core scaffold is a common strategy for optimizing biological activity. The ability to introduce different functional groups at specific positions on the thiophene ring allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
Construction of Fused Thiophene Systems
Fused thiophene systems, such as thienothiophenes and benzothiophenes, are of significant interest due to their extended π-conjugation and rigid, planar structures, which are desirable for applications in organic electronics. While direct intramolecular cyclization of 2-Bromo-3-(methylsulfinyl)thiophene to form a fused ring has not been extensively documented, its structure presents several plausible pathways for the synthesis of these valuable scaffolds.
One potential strategy involves the palladium-catalyzed intramolecular C-H arylation. Research has shown that related thiophene derivatives, such as those with a tethered aryl halide, can undergo cyclization to form fused tricyclic systems. clockss.org For 2-Bromo-3-(methylsulfinyl)thiophene, this could be achieved by first modifying one of the existing functional groups. For instance, a Suzuki or Stille coupling at the C2-bromo position to introduce an ortho-halophenyl group would generate a suitable precursor for a subsequent intramolecular C-H arylation, leading to the formation of a benzothiophene (B83047) derivative.
Another approach could involve the transformation of the methylsulfinyl group. Reduction to the corresponding methylthioether, followed by elaboration of the substituent, could set the stage for cyclization. For example, conversion of the methyl group to a longer chain bearing a terminal halide or other reactive group could enable an intramolecular substitution reaction, either at the C2 position (displacing the bromide) or at an adjacent carbon via a metal-catalyzed C-H activation process, to construct an additional ring. Various synthetic methods for creating fused thiophene rings, such as the reaction of substituted thiophenes with appropriate reagents to build an adjacent ring, have been well-established, highlighting the potential of highly functionalized thiophenes as key intermediates. nih.govnih.gov
Regiocontrolled Introduction of Multiple Functional Groups
The ability to introduce multiple, distinct functional groups onto a thiophene core in a controlled manner is crucial for tailoring the properties of the final molecule. 2-Bromo-3-(methylsulfinyl)thiophene is an excellent substrate for such regiocontrolled functionalization, primarily through palladium-catalyzed cross-coupling reactions.
A significant advancement in this area is the direct C-H arylation of 3-(methylsulfinyl)thiophenes. nih.govconicet.gov.ar This methodology allows for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. The methylsulfinyl group at the C3 position effectively directs the palladium catalyst to the adjacent C2 and C5 positions, enabling their sequential and selective functionalization. The reaction tolerates a wide range of functional groups on the aryl bromide coupling partner, including halogens, trifluoromethyl, and nitrile groups. conicet.gov.ar
This regioselectivity allows for the synthesis of thiophenes with two different aryl groups. The process can be performed sequentially: a first arylation at the C2 position, followed by the introduction of a different aryl group at the C5 position. conicet.gov.ar This level of control is highly valuable for creating complex, unsymmetrical thiophene-based materials for applications in organic electronics and medicinal chemistry.
Table 1: Palladium-Catalyzed Direct Arylation of 3-(Methylsulfinyl)thiophene (B12534823) conicet.gov.ar
| Aryl Bromide Partner | Product | Yield (%) |
| Bromobenzene | 3-(Methylsulfinyl)-2-phenylthiophene | 90 |
| 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)-3-(methylsulfinyl)thiophene | 92 |
| 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-3-(methylsulfinyl)thiophene | 91 |
| 4-Bromo-N,N-dimethylaniline | 2-(4-(Dimethylamino)phenyl)-3-(methylsulfinyl)thiophene | 89 |
| 2-Bromothiophene | 3-(Methylsulfinyl)-2,2'-bithiophene | 80 |
| 1-Bromonaphthalene | 2-(1-Naphthyl)-3-(methylsulfinyl)thiophene | 86 |
Role in Catalysis and Directed Synthesis
The functional groups of 2-Bromo-3-(methylsulfinyl)thiophene not only serve as handles for synthetic transformations but also play an active role in directing the course of chemical reactions, making the compound a valuable tool in catalysis and directed synthesis.
Directing Group Properties in C-H Activation and Functionalization
The sulfoxide (B87167) functional group is a classical and effective directing group for the metalation and subsequent functionalization of C-H bonds. In the context of 2-Bromo-3-(methylsulfinyl)thiophene, the methylsulfinyl group plays a pivotal role in directing transition metal catalysts to specific positions on the thiophene ring. This directing ability is a cornerstone of its utility in regiocontrolled synthesis.
The palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes serves as a prime example of this principle. nih.govconicet.gov.ar The mechanism involves the coordination of the sulfoxide's oxygen atom to the palladium center, which positions the metal in close proximity to the C-H bond at the C2 position. This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. Subsequent reductive elimination with an aryl halide installs the aryl group at the C2 position. A similar process can then occur at the C5 position for diarylation. This sulfoxide-directed C-H activation strategy offers a highly efficient and atom-economical method for elaborating the thiophene core, avoiding the need for pre-functionalization at the target positions.
Ligand Design Based on Thiophene Scaffolds
Thiophene-based ligands are integral to the development of catalysts for a wide range of chemical transformations. The rigid and electronically tunable nature of the thiophene ring makes it an attractive scaffold for constructing ligands. 2-Bromo-3-(methylsulfinyl)thiophene is a promising precursor for the synthesis of novel thiophene-based ligands, particularly those that can form bidentate or tridentate coordination complexes with transition metals.
One potential application is in the synthesis of P,S-bidentate ligands. The bromine atom at the C2 position can be readily converted to a phosphine (B1218219) group. This can be achieved through a lithium-halogen exchange reaction using an organolithium reagent, followed by quenching with a chlorophosphine. The resulting molecule would feature a phosphine group at C2 and a methylsulfinyl group at C3, creating a P,S-bidentate ligand scaffold. Such ligands are of interest in asymmetric catalysis.
Future Directions and Emerging Research Avenues
Development of Novel Green Chemistry Approaches for Thiophene (B33073) Synthesis
The synthesis of thiophene derivatives has traditionally relied on methods that can be harsh and generate significant waste. nih.gov However, the principles of green chemistry are increasingly being applied to develop more environmentally benign synthetic routes.
Recent research has highlighted several sustainable strategies for thiophene synthesis, which could be adapted for 2-Bromo-3-(methylsulfinyl)thiophene. These include:
Solvent-free approaches and the use of deep eutectic solvents: These methods reduce the reliance on volatile and often toxic organic solvents. rsc.org
Microwave-assisted synthesis: This technique can accelerate reaction times and improve energy efficiency. nih.gov
Use of eco-friendly catalysts and reagents: Researchers are exploring the use of citrus juice and other natural extracts as catalysts in thiophene synthesis. nih.govresearchgate.net
Transition-metal-free reactions: These methods avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.org
One-pot synthesis: Combining multiple reaction steps into a single procedure can reduce waste and improve efficiency. tandfonline.com
The development of green synthetic methods for 2-Bromo-3-(methylsulfinyl)thiophene is crucial for its sustainable production and application in various fields.
Exploration of New Reactivity Modes and Mechanistic Discoveries
The reactivity of 2-Bromo-3-(methylsulfinyl)thiophene is a key area of ongoing research. The bromine atom can be substituted by various nucleophiles, and the thiophene ring can undergo oxidation and reduction reactions. The methylsulfinyl group also influences the molecule's reactivity.
Recent studies have explored new reactivity modes for thiophene derivatives, including:
Energy transfer-catalyzed dearomative cycloadditions: This method allows for the creation of complex three-dimensional structures from simple thiophene starting materials. acs.orgacs.org
Autopolymerization: Some brominated thiophene derivatives can undergo autopolymerization, a process that is still being mechanistically investigated. researchgate.net
Suzuki cross-coupling reactions: This versatile reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of functionalized thiophene derivatives. nih.gov
Further investigation into the mechanistic details of these and other reactions will undoubtedly uncover new synthetic possibilities for 2-Bromo-3-(methylsulfinyl)thiophene.
Advanced Applications in Smart Materials and Supramolecular Chemistry
Thiophene-based materials are at the forefront of research into "smart materials" – materials that can respond to external stimuli such as light, temperature, or pH. mdpi.com The unique electronic and optoelectronic properties of thiophenes make them ideal for applications in:
Organic electronics: Thiophene polymers are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. numberanalytics.comtdl.org
Sensors: The ability of thiophene derivatives to change their properties in response to their environment makes them suitable for use in chemical and biological sensors. tdl.org
Photoresponsive materials: The incorporation of photochromic units, which change structure upon light absorption, into thiophene-based materials can lead to light-switchable devices. tdl.orgacs.orgacs.org
In the realm of supramolecular chemistry, thiophene derivatives can self-assemble into well-defined nanostructures, such as nanowires and nanoparticles, through non-covalent interactions. acs.orgthieme-connect.com This self-assembly behavior is crucial for the bottom-up fabrication of functional materials and devices. The specific substituents on the thiophene ring play a critical role in directing these supramolecular architectures. thieme-connect.com
The functional groups of 2-Bromo-3-(methylsulfinyl)thiophene could be strategically modified to tune its self-assembly properties and create novel smart materials with tailored functionalities.
Integration with Machine Learning for Predictive Synthesis and Property Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. jscholaronline.orgyoutube.com These data-driven approaches are being used to:
Predict reaction outcomes: ML models can predict the yield and success of chemical reactions, accelerating the discovery of new synthetic routes. nih.govresearchgate.net
Design novel molecules: Generative AI can propose new molecular structures with desired properties, including synthetic accessibility. youtube.com
Elucidate reaction mechanisms: AI can help to understand complex reaction pathways and identify key intermediates. youtube.com
Predict material properties: Machine learning models can accurately predict the thermophysical and electronic properties of thiophene derivatives. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-3-(methylsulfinyl)thiophene, and how can reaction conditions be controlled to improve yield?
- Methodology :
- Step 1 : Bromination of 3-(methylthio)thiophene using -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce the bromine atom at the 2-position .
- Step 2 : Oxidation of the methylthio (-SMe) group to methylsulfinyl (-S(O)Me) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, followed by purification via column chromatography .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-oxidation to sulfone derivatives.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Bromo-3-(methylsulfinyl)thiophene?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and sulfinyl group presence. The sulfinyl group induces deshielding in adjacent protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (, expected m/z ~223.89) .
- X-ray Crystallography : Employ SHELX or ORTEP-3 for structure refinement. The sulfinyl group’s oxygen atom participates in hydrogen bonding, influencing crystal packing .
Advanced Research Questions
Q. How does the methylsulfinyl group modulate electronic properties and reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The sulfinyl group acts as an electron-withdrawing substituent, polarizing the thiophene ring and enhancing electrophilicity at the bromine site. This facilitates oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings .
- Experimental Design : Compare coupling efficiency with non-sulfinyl analogs using NMR reaction monitoring. DFT calculations (B3LYP/6-311G**) can quantify charge distribution changes induced by the sulfinyl group .
Q. What computational methods are suitable for predicting the compound’s catalytic or optoelectronic applications?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. The sulfinyl group lowers the LUMO energy, enhancing electron-accepting capacity for organic semiconductor applications .
- Molecular Dynamics (MD) : Simulate adsorption on catalytic surfaces (e.g., metal-organic frameworks) to study interactions in hydrodesulfurization or oxygen reduction reactions (ORR) .
Q. How does thermal stability impact applications in high-temperature environments?
- Experimental Analysis :
- Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Compare with benzothiophene derivatives (decomposition ~250–300°C) .
- Kinetic Studies : Use pyrolysis-GC/MS to identify degradation products (e.g., , brominated fragments) and model activation energy via Flynn-Wall-Ozawa method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
